(2E)-3-(1H-Indazol-6-yl)acrylic acid
Description
(2E)-3-(1H-Indazol-6-yl)acrylic acid is a heterocyclic compound featuring an indazole core substituted at the 6-position with an acrylic acid group in the trans (E) configuration. Indazole derivatives are of significant interest in medicinal chemistry due to their bioisosteric relationship with indole and benzimidazole scaffolds, which are prevalent in pharmaceuticals.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(1H-indazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
InChI Key |
LOOFASNXFXTGRP-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)NN=C2 |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is through the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions to form the indazole ring .
Industrial Production Methods
Industrial production of (2E)-3-(1H-Indazol-6-yl)acrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or nickel, can facilitate the cyclization reactions required to form the indazole ring
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1H-Indazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(1H-Indazol-6-yl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indazole derivatives, including (2E)-3-(1H-Indazol-6-yl)acrylic acid, have been studied for their potential as enzyme inhibitors and signaling pathway modulators.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-Indazol-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Indazole vs.
- Chain Length and Functional Groups : Acetic acid derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) lack the conjugated double bond of acrylic acid, reducing rigidity and electronic conjugation, which may impact binding affinity .
Biological Activity
(2E)-3-(1H-Indazol-6-yl)acrylic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, antimicrobial activity, and its mechanism of action.
Structural Characteristics
The compound features an acrylic acid moiety linked to a substituted indazole ring , which allows for diverse biological interactions. Its molecular formula contributes to both hydrophilic and lipophilic properties, enhancing its bioavailability and interaction with various biological targets.
1. Anticancer Properties
Indazole derivatives, including (2E)-3-(1H-Indazol-6-yl)acrylic acid, have shown significant potential in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells, potentially through the modulation of various signaling pathways.
Case Study:
A study examining indazole carboxylic acids demonstrated their ability to inhibit the growth of several cancer cell lines. The results showed a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .
2. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by excessive inflammation. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines.
Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses .
3. Antimicrobial Activity
Research indicates that (2E)-3-(1H-Indazol-6-yl)acrylic acid possesses antimicrobial properties, potentially effective against various bacterial strains. Its structural features allow it to interact with microbial targets, leading to bactericidal effects.
Table: Comparative Biological Activities of Indazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2E)-3-(1H-Indazol-6-yl)acrylic acid | Acrylic acid + Indazole | Anticancer, Anti-inflammatory, Antimicrobial |
| Gamendazole | Indazole carboxylic acid | Anti-spermatogenic |
| Lonidamine | Indazole derivative | Inhibits transformed cell expansion |
The biological activity of (2E)-3-(1H-Indazol-6-yl)acrylic acid is primarily linked to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes, modulating their activity and leading to various biological effects.
Key Mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokine release.
- Microbial Target Interaction: Disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
